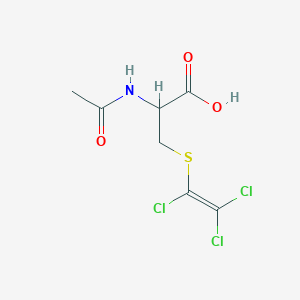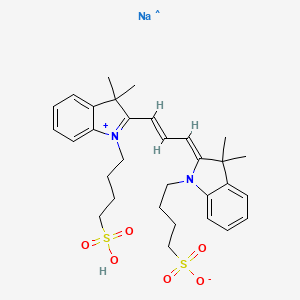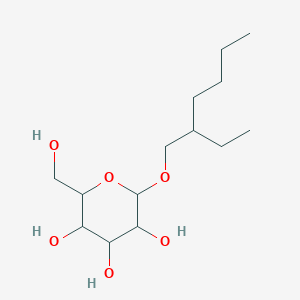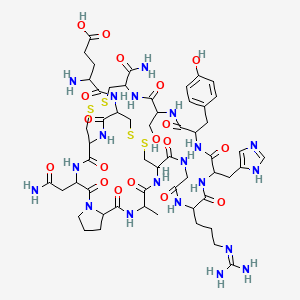
2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a metabolite of trichloroethylene, a widely used industrial solvent. This compound is formed in the body as a result of the biotransformation of trichloroethylene, primarily in the liver. It is of significant interest due to its potential toxicological effects and its role as a biomarker for exposure to trichloroethylene.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine typically involves the reaction of trichloroethylene with glutathione to form S-(trichlorovinyl)glutathione, which is then further metabolized to N-Acetyl-S-(trichlorovinyl)-L-cysteine. This process can be carried out in vitro using liver microsomes or in vivo in animal models.
Industrial Production Methods: Industrial production of N-Acetyl-S-(trichlorovinyl)-L-cysteine is not common due to its primary formation as a metabolite. for research purposes, it can be synthesized using chemical reagents under controlled laboratory conditions.
化学反应分析
Types of Reactions: N-Acetyl-S-(trichlorovinyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent thiol form.
Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiol compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-S-(trichlorovinyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of trichloroethylene and related compounds.
Biology: Serves as a biomarker for exposure to trichloroethylene, aiding in toxicological studies.
Medicine: Investigated for its potential role in causing kidney and liver damage, contributing to the understanding of trichloroethylene toxicity.
Industry: Used in environmental monitoring to assess exposure levels to trichloroethylene in industrial settings.
作用机制
N-Acetyl-S-(trichlorovinyl)-L-cysteine exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to cellular dysfunction and toxicity. The compound is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.
相似化合物的比较
- N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- S-(1,2,2-trichlorovinyl)glutathione
Comparison: N-Acetyl-S-(trichlorovinyl)-L-cysteine is unique due to its specific formation from trichloroethylene metabolism. Compared to N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, it has an additional chlorine atom, which can influence its reactivity and toxicity. S-(1,2,2-trichlorovinyl)glutathione is an intermediate in the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine and shares similar metabolic pathways.
属性
IUPAC Name |
2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)

![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)

![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)




![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)

